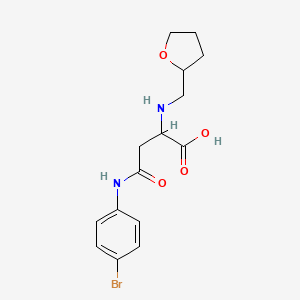

4-((4-Bromophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

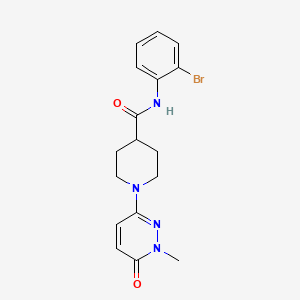

4-((4-Bromophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid is a useful research compound. Its molecular formula is C15H19BrN2O4 and its molecular weight is 371.231. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Practical Synthesis of CCR5 Antagonists

A practical method was developed for synthesizing CCR5 antagonists, showcasing the potential of using complex amino acids in drug synthesis. This includes the synthesis of methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate through the esterification of 4-[(4-bromo-2-formylphenyl)(propyl)amino]butanoic acid followed by a Claisen type reaction, demonstrating the compound's utility in medicinal chemistry (Ikemoto et al., 2005).

Organometallic Analogs in Antibiotic Research

Research into organometallic compounds has highlighted their potential in medicinal chemistry. A study involving the synthesis and characterization of planar chiral (η(6)-arene)Cr(CO)(3) containing carboxylic acid derivatives showcases the application of complex amino acids in creating isosteric substitutes for organic drug candidates, although these specific compounds did not exhibit promising antibacterial activity (Patra et al., 2012).

Molecular Docking and Vibrational Studies

Molecular docking and vibrational studies on derivatives of butanoic acid, such as 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, provide insights into their potential biological activities. These studies reveal that butanoic acid derivatives may play a vital role in bonding and could inhibit Placenta growth factor (PIGF-1), suggesting their pharmacological importance (Vanasundari et al., 2018).

Synthesis of Fluorescent d-Amino Acids

The synthesis and fluorescence properties of aromatic d-amino acids demonstrate the versatility of amino acid derivatives in bioimaging and fluorescence studies. This includes the creation of (R)-2-amino-3-(4′-acetamido-[1,1′-biphenyl]-4-yl)propanoic acid, highlighting the potential of these compounds in enhancing our understanding of biological systems (Maity et al., 2015).

Catalytic Asymmetric Synthesis

The catalytic asymmetric synthesis of amino acid components essential in the biosynthesis of tetrahydroisoquinoline alkaloids exemplifies the importance of advanced synthetic techniques. This approach employs Maruoka’s chiral phase transfer alkylation, showcasing the potential of synthetic organic chemistry in replicating and modifying biologically significant molecules (Tanifuji et al., 2016).

Eigenschaften

IUPAC Name |

4-(4-bromoanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN2O4/c16-10-3-5-11(6-4-10)18-14(19)8-13(15(20)21)17-9-12-2-1-7-22-12/h3-6,12-13,17H,1-2,7-9H2,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYDRZAIAZUBCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(CC(=O)NC2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2365326.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2365333.png)

![2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B2365335.png)

![N-[(4-fluorophenyl)methyl]-2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2365336.png)

![N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2365343.png)

![4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2365344.png)

![4-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide](/img/structure/B2365346.png)

![2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate](/img/structure/B2365348.png)

![2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2365349.png)